molecular formula C27H36N4O2 B11124483 N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B11124483
M. Wt: 448.6 g/mol
InChI Key: ZYQVCWRAAKFJGU-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a benzodiazole ring, a pyrrolidine moiety, and an acetamide group, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidine moiety and the acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques. The choice of reagents and solvents is also critical to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique pharmacological profile.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-ethylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
  • **N-(2-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
  • **N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}propionamide

Uniqueness

The uniqueness of N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H36N4O2

Molecular Weight

448.6 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[2-(pyrrolidin-1-ylmethyl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C27H36N4O2/c1-5-22-12-10-11-20(2)27(22)31(21(3)19-33-4)26(32)18-30-24-14-7-6-13-23(24)28-25(30)17-29-15-8-9-16-29/h6-7,10-14,21H,5,8-9,15-19H2,1-4H3

InChI Key

ZYQVCWRAAKFJGU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C3=CC=CC=C3N=C2CN4CCCC4)C

Origin of Product

United States

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